molecular formula C₁₄H₂₄Cl₂N₂O₃ B140898 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine CAS No. 113698-83-2

1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine

Cat. No. B140898
M. Wt: 266.34 g/mol
InChI Key: OBRWIIFFRKWIOH-UHFFFAOYSA-N
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Description

The compound "1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their diverse biological activities, including antidepressant, antianxiety, vasodilating, and potential antioxidant properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine is carried out through the Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine . These methods highlight the versatility of piperazine chemistry and the ability to introduce various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring and various substituents that influence the compound's biological activity. For example, the title compound in one study features a weak intramolecular C—H⋯N interaction, which could affect its conformation and, consequently, its interaction with biological targets . The precise arrangement of atoms and the presence of specific functional groups are crucial for the compound's pharmacological profile.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and potential metabolism in biological systems. For instance, the metabolites of a cerebral vasodilator were synthesized to confirm their structures, indicating that piperazine derivatives can be metabolically transformed into different compounds with potentially altered activities . Understanding these reactions is vital for the development of new drugs and for predicting their behavior in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application. The synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was obtained as a white solid with a melting point of 252.7-254.7 °C, indicating its thermal stability . Additionally, the antioxidant activity of this compound was demonstrated using the DPPH free radical method, showcasing its potential as an antioxidant. These properties are essential for determining the compound's suitability for further development as a therapeutic agent.

Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine is a significant compound in drug design, contributing to a wide array of therapeutic uses. Its versatility is evident in its incorporation into drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resulting molecules. The exploration of piperazine-based molecules reflects the broad potential of this entity, transitioning from a focus on CNS activity to a wider array of therapeutic applications. Researchers recommend further therapeutic investigations on piperazine motifs to design drug-like elements for various diseases, highlighting the flexibility of piperazines as a building block in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine derivatives have shown notable anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's importance as a structural component in the development of anti-TB molecules. The review emphasizes the structure-activity relationship (SAR) of potent piperazine-based anti-TB compounds, offering insights for medicinal chemists to design safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazine and Morpholine in Pharmaceutical Applications

The medicinal chemistry investigations of piperazine and morpholine analogues have shown a broad spectrum of pharmaceutical applications. New methods have been developed for the synthesis of derivatives, revealing potent pharmacophoric activities. This summary of current trends in synthesis and the highlighted pharmacophoric activities of piperazine and morpholine analogues demonstrate their significant contribution to pharmaceutical sciences (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Piperazine as a Key Substructure for Antidepressants

Piperazine's role in the development of novel antidepressants has been critically analyzed. Most marketed antidepressants contain a piperazine substructure, owing to its favorable CNS pharmacokinetic profile. This review provides an overview of the significance of piperazine in antidepressant development, discussing current developments and SAR studies. It emphasizes the therapeutic agents in early or late-phase testing for depression, underscoring piperazine's influence on designing novel antidepressant compounds (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

properties

IUPAC Name

1-[(2,4,6-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-11-8-13(18-2)12(14(9-11)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRWIIFFRKWIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CN2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551446
Record name 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine

CAS RN

754147-91-6, 113698-83-2
Record name 1-((2,4,6-Trimethoxyphenyl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754147916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((2,4,6-TRIMETHOXYPHENYL)METHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3JLB9G9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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